3-Fluoroquinolin-7-amine is classified as a fluorinated quinoline. Quinoline derivatives are known for their diverse pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory activities. The introduction of fluorine atoms into the quinoline structure often enhances its biological activity and lipophilicity, making it a valuable scaffold in drug design .
The synthesis of 3-Fluoroquinolin-7-amine typically involves several key steps:
The molecular formula of 3-Fluoroquinolin-7-amine is , indicating the presence of a fluorine atom attached to the quinoline ring. The structure consists of a fused benzene and pyridine ring, with an amino group located at the 7th position and a fluorine atom at the 3rd position.
3-Fluoroquinolin-7-amine participates in various chemical reactions:
The primary mechanism of action for 3-Fluoroquinolin-7-amine involves its interaction with bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription.
Fluoroquinolones generally exhibit high oral bioavailability and extensive distribution within biological systems, which may enhance the therapeutic efficacy of compounds like 3-Fluoroquinolin-7-amine .
Table 1: Traditional Cyclization Methods for 3-Fluoroquinoline Synthesis
Method | Starting Material | Conditions | Key Intermediate | Yield |
---|---|---|---|---|
Gould-Jacobs | o-Fluoroaniline + diethyl ethoxymethylenemalonate | >250°C, mineral oil | 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid | 30–50% |
Conrad-Limpach | o-Fluoroaniline + ethyl acetoacetate | 250°C, diphenyl ether | 2-Methyl-3-fluoroquinolin-4(1H)-one | ≤95% |
Biere-Seelen | Methyl anthranilate + dimethyl acetylenedicarboxylate | Base catalysis, reflux | Quinoline-2,3-dicarboxylate | 52–92% |
Direct fluorination of quinoline precursors faces challenges due to poor regioselectivity. Instead, late-stage fluorination via halogen exchange (Halex reaction) is preferred. 7-Aminoquinoline intermediates are halogenated at C3 using phosphorus oxychloride (POCl₃) or PCl₅, yielding 3-chloro-7-aminoquinoline. Subsequent fluorination occurs with anhydrous KF or CsF in polar aprotic solvents (e.g., DMF, NMP) at 180–200°C. Critical parameters include:
7-Bromo-3-fluoroquinoline serves as a versatile precursor for C7 amination. Key steps involve:
Chiral 3-fluoroquinolin-7-amines are synthesized via kinetic resolution or desymmetrization. N-acyl quinolinium intermediates undergo enantioselective addition with malonates using cinchona alkaloid catalysts (e.g., hydroquinine 1,4-phthalazinediyl diether). Alternatively, enzymatic resolution with lipases (CAL-B) selectively acylates one enantiomer, though yields rarely exceed 50%. Emerging approach: Chiral Pd-catalysts (e.g., Walphos-type ligands) enable asymmetric amination of prochiral 3-fluoroquinolines [4].
Table 2: Protein Engineering of Cytochrome c552 for N–H Insertion
Variant | Mutation(s) | Substrate | Yield (%) | ee (%) | Ref. |
---|---|---|---|---|---|
Wild-type | None | 3-Fluoroquinoline | <5 | – | [4] |
M86A | Met86→Ala | 3-Fluoroquinoline | 32 | 55 | [4] |
H102V/M86A | His102→Val + Met86→Ala | 3-Fluoroquinoline | 68 | 92 | [4] |
F81Y/H102V/M86A | Phe81→Tyr + His102→Val + Met86→Ala | 3-Fluoroquinoline | 71 | 95 | [4] |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: